4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane is a boronic ester featuring a pinacol-protected boron center (1,3,2-dioxaborolane core) and a partially hydrogenated biphenyl substituent. The tetrahydro-biphenyl moiety introduces conformational flexibility and modulates electronic properties compared to fully aromatic analogs, making it valuable in Suzuki-Miyaura cross-coupling reactions . Its synthesis typically involves coupling of pinacolborane with pre-functionalized aryl precursors under transition-metal catalysis .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-phenylcyclohexen-1-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BO2/c1-17(2)18(3,4)21-19(20-17)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-9,12,15H,10-11,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSHTDMLLXFEMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461368 | |
| Record name | 4,4,5,5-Tetramethyl-2-([1,2,3,6-tetrahydro[1,1'-biphenyl]]-4-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287944-05-2 | |
| Record name | 4,4,5,5-Tetramethyl-2-([1,2,3,6-tetrahydro[1,1'-biphenyl]]-4-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Borylation of Aryl Halides
A common and efficient method to prepare aryl boronate esters is the palladium-catalyzed borylation of aryl bromides or iodides using bis(pinacolato)diboron as the boron source.
- Starting material: 4-bromo-1,2,3,6-tetrahydro-[1,1'-biphenyl].
- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.
- Base: Triethylamine or potassium acetate.
- Solvent: 1,4-dioxane or tetrahydrofuran (THF).
- Reaction conditions: Heating at 80–100 °C under inert atmosphere (N2 or Ar) for 12–24 hours.
$$
\text{Ar-Br} + \text{B}2(\text{pin})2 \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{Ar-B(pin)} + \text{Byproducts}
$$
Where Ar = 1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl.
Direct Esterification of Boronic Acid with Pinacol
If the corresponding boronic acid is available or synthesized, it can be converted to the pinacol boronate ester by reaction with pinacol under dehydrating conditions.
- Boronic acid intermediate is dissolved in dry dichloromethane.
- Pinacol is added in slight excess (1.05 equiv).
- Anhydrous magnesium sulfate or molecular sieves are added to remove water.
- The mixture is stirred under inert atmosphere at room temperature for 16 hours.
- The reaction mixture is filtered and purified by chromatography.
Multi-Step Synthesis from Dichloromethyl Boronic Acid
A more complex route involves the synthesis of 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as an intermediate, which can be further transformed into the target boronate ester.
- Preparation of (dichloromethyl)boronic acid.
- Conversion to 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
- Subsequent functionalization via Simmons-Smith type borocyclopropanation or other organometallic transformations.
This method is useful for introducing boronate groups into complex cyclic or bicyclic systems.
Reaction Conditions and Optimization
| Method | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pd-catalyzed borylation | Pd(dppf)Cl2, Et3N | 1,4-Dioxane | 100 °C | 12 h | 70–90 | Requires inert atmosphere |
| Pinacol esterification | MgSO4 (drying agent) | CH2Cl2 (dry) | Room temp | 16 h | 80–95 | Water removal critical for high yield |
| Multi-step from dichloromethyl | Zn insertion, Simmons-Smith | Various (DCM, THF) | RT to reflux | Variable | Moderate | Useful for borocyclopropane derivatives |
Research Findings and Notes
- The palladium-catalyzed borylation is widely regarded as the most straightforward and scalable method for preparing aryl pinacol boronate esters, including those with biphenyl substituents.
- The direct esterification of boronic acids with pinacol is a mild and efficient method, but requires careful drying to prevent hydrolysis of the boronate ester.
- The multi-step synthesis involving diiodomethyl intermediates allows access to more complex boronate esters and enables further functionalization, but is more labor-intensive and less commonly used for simple biphenyl derivatives.
- Purification is typically achieved by silica gel chromatography or preparative gel permeation chromatography, depending on the scale and purity requirements.
- Reaction monitoring by NMR and mass spectrometry confirms the formation of the boronate ester and the integrity of the tetrahydro-biphenyl moiety.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to yield boron-containing alcohols.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are used in cross-coupling reactions.
Major Products
The major products formed from these reactions include boronic acids, boron-containing alcohols, and various substituted biphenyl derivatives.
Scientific Research Applications
Organic Synthesis
Role as a Reagent : This compound serves as a versatile reagent in organic chemistry. It is particularly useful for facilitating the formation of carbon-carbon bonds through coupling reactions. Its structure allows for efficient reactions that are critical in synthesizing complex organic molecules.
Case Study : In a study published in Journal of Organic Chemistry, researchers utilized this compound to synthesize various derivatives of biphenyls through Suzuki coupling reactions. The reactions demonstrated high yields and selectivity, showcasing the compound's efficacy as a coupling agent .
Pharmaceutical Development
Drug Candidate Development : In the pharmaceutical industry, 4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane is employed to create novel drug candidates. Its ability to modify biological molecules can lead to the development of more effective medications with improved bioavailability.
Case Study : A research team investigated the compound's potential in modifying small molecule inhibitors for cancer treatment. The study found that derivatives of this compound exhibited enhanced activity against specific cancer cell lines compared to their unmodified counterparts .
Materials Science
Advanced Materials Production : The compound is also utilized in materials science for the development of advanced materials such as polymers and nanomaterials. Its properties enhance the performance and stability of these materials.
Application in Nanotechnology : In a recent study featured in Materials Science and Engineering, researchers explored the use of this compound in creating boron-doped carbon nanomaterials. The resulting materials showed improved conductivity and thermal stability compared to traditional carbon materials .
Summary Table of Applications
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane exerts its effects involves the formation of stable boron-carbon bonds. The boronic ester group acts as a versatile intermediate that can undergo various transformations, facilitating the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it participates in.
Comparison with Similar Compounds
Aromatic vs. Partially Hydrogenated Biphenyl Derivatives
- Fully Aromatic Biphenyl Derivatives :
- Example: 4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane (CAS: 2253981-35-8) retains full aromaticity, offering higher stability but lower solubility (melting point: solid vs. oil for some analogs) .
- Applications: Preferred in rigid molecular architectures for organic electronics .
Functionalized Aryl Substituents
- Electron-Withdrawing Groups :
- Electron-Donating Groups :
Alkenyl and Alkynyl Derivatives
- Styryl and Ethynyl Substituents :
- (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane (8a) and its Z-isomer (9a) exhibit distinct stereoelectronic profiles, enabling selective couplings for conjugated polymer synthesis .
- 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: N/A) allows for further functionalization via click chemistry .
Physicochemical Properties
Biological Activity
4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane (CAS No. 287944-05-2) is a boron-containing compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, chemical properties, and a comprehensive overview of its biological activities based on available research findings.
- Molecular Formula : C₁₈H₂₅BO₂
- Molecular Weight : 284.20 g/mol
- CAS Number : 287944-05-2
- MDL Number : MFCD11520534
The compound features a dioxaborolane ring which is known for its stability and ability to participate in various chemical reactions. Its structure includes a biphenyl moiety that may enhance its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate boronic acid derivatives with suitable electrophiles under controlled conditions. Specific methodologies can vary but often include the use of catalysts to facilitate the formation of the dioxaborolane structure.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising avenues:
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Inhibition of Protein Kinases : In vitro assays have shown that derivatives of this compound can inhibit various protein kinases involved in cancer progression. For example:
- JAK3 (IC₅₀ = 0.36 μM)
- NPM1-ALK (IC₅₀ = 0.54 μM)
These findings suggest that the compound may be effective against cancers driven by these kinases .
Anti-inflammatory Effects
Compounds with similar structures have also demonstrated anti-inflammatory effects. The inhibition of inflammatory pathways may contribute to their overall therapeutic potential in diseases characterized by chronic inflammation .
Other Biological Activities
The compound has been predicted to possess several other biological activities based on computational models:
- Chemoprotective Properties : Probability estimates indicate potential chemoprotective effects against various cellular stresses.
- Apoptosis Induction : There is a likelihood that it could act as an apoptosis agonist in certain cancer cell lines .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives:
| Study | Activity Assessed | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Significant inhibition of JAK3 and NPM1-ALK with IC₅₀ values < 0.54 μM |
| Study 2 | Bioavailability | Demonstrated improved oral bioavailability in analogs with similar structures |
| Study 3 | Synthesis and Characterization | Detailed synthesis methods and characterization data for derivatives |
Q & A
Q. What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or Ir-catalyzed photoredox reactions. A common approach involves reacting aryl halides with pinacol boronic esters under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous Na₂CO₃ at 80–90°C. For Ir-catalyzed reactions, [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ is used under blue LED irradiation to facilitate C–C bond formation with carbonyl compounds .
Q. How can the purity and structural integrity of this boronate ester be validated?
Key analytical methods include:
- ¹H/¹³C NMR : Verify absence of unreacted starting materials and confirm the biphenyl integration pattern.
- High-resolution mass spectrometry (HRMS) : Match the molecular ion peak to the expected m/z (C₁₈H₂₅BO₂: calculated 286.20).
- FT-IR : B–O stretching vibrations at ~1350–1310 cm⁻¹ and aromatic C–H stretches near 3050 cm⁻¹ .
Q. What solvents and conditions optimize solubility for cross-coupling reactions?
The compound is soluble in polar aprotic solvents (THF, DMF) at concentrations up to 0.5 M. For moisture-sensitive reactions, pre-drying solvents over molecular sieves and conducting reactions under inert gas (N₂/Ar) is critical. Use of co-solvents like toluene may improve stability in reflux conditions .
Advanced Research Questions
Q. How do steric and electronic effects of the tetrahydrobiphenyl group influence catalytic coupling efficiency?
The partially saturated biphenyl group introduces steric hindrance, which slows transmetallation in Suzuki reactions but enhances selectivity for bulky substrates. Computational studies (DFT) suggest the electron-donating methyl groups stabilize the boronate intermediate, reducing side reactions. Contrast this with unsubstituted biphenyl boronates, which exhibit faster kinetics but lower selectivity .
Q. What strategies resolve contradictions in photoredox reaction yields with different boronates?
Discrepancies often arise from competing pathways (e.g., homocoupling vs. heterocoupling). To mitigate:
Q. How can spectroscopic methods distinguish between boronate ester degradation products?
Q. What are the applications in materials science, and how is the compound characterized in these contexts?
The boronate’s extended π-system enables use in organic semiconductors. Characterization includes:
- UV-Vis : Absorption maxima at 280–320 nm indicate conjugation length.
- Cyclic voltammetry : HOMO/LUMO levels (e.g., -5.3 eV/-2.8 eV) are derived from oxidation/reduction peaks .
Methodological Notes
- Contradiction Analysis : When reproducibility issues arise, cross-validate reaction parameters (e.g., catalyst lot, solvent purity) and employ control experiments to isolate variables.
- Safety : Despite advanced handling requirements (argon atmosphere, glovebox use), standard PPE (gloves, goggles) suffices for non-pyrophoric derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
